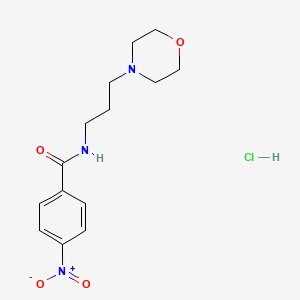

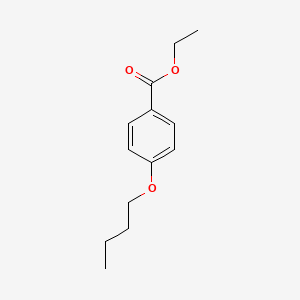

4-Butoxybenzoic acid ethyl ester, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Butoxybenzoic acid is a chemical compound with the linear formula CH3(CH2)3OC6H4CO2H . It has a molecular weight of 194.23 . The compound is also known by other names such as p-(Butyloxy)benzoic acid and p-Butoxybenzoic acid .

Synthesis Analysis

The synthesis of an ester, such as 4-Butoxybenzoic acid ethyl ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of 4-Butoxybenzoic acid can be represented by the InChI string: 1S/C11H14O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

4-Butoxybenzoic acid is a liquid crystal with a melting point of 147-150 °C .Applications De Recherche Scientifique

Medicine: Antioxidant and Antibacterial Agent

4-Butoxybenzoic acid ethyl ester: has been identified as a compound with significant antioxidant and antibacterial properties . It has shown promising results in inhibiting the growth of foodborne pathogenic bacteria, which suggests its potential use as a natural preservative in pharmaceutical products. The compound’s ability to induce oxidative stress in bacteria could be harnessed to develop new antibacterial drugs.

Agriculture: Biocontrol Agent

In sustainable agriculture, there’s a growing interest in using natural compounds as biocontrol agents . 4-Butoxybenzoic acid ethyl ester could be explored for its antibacterial properties to protect crops against pathogens, reducing the reliance on synthetic pesticides and contributing to eco-friendly farming practices.

Materials Science: Polymer Modification

The ester could be utilized in materials science for the modification of polymers. Its incorporation into polymer chains could potentially alter physical properties such as flexibility, durability, and resistance to environmental stress, paving the way for the development of new materials with enhanced performance .

Environmental Science: Natural Additive for Pollution Control

Given its antioxidant properties, 4-Butoxybenzoic acid ethyl ester might be used as a natural additive in environmental applications. It could play a role in pollution control by neutralizing free radicals and other reactive species in the environment, thus mitigating oxidative damage .

Food Industry: Flavor Enhancer and Preservative

Esters are known for their role in flavor enhancement in the food industry4-Butoxybenzoic acid ethyl ester could be investigated for its potential to impart unique flavors or act as a preservative, contributing to the shelf-life and taste of food products .

Cosmetics: Skin Care and Beauty Products

In the cosmetics industry, esters are commonly used for their emollient and moisturizing properties4-Butoxybenzoic acid ethyl ester could be explored for its use in skin care and beauty products, possibly as a tyrosinase inhibitor for skin whitening or as an ingredient in anti-aging formulations .

Mécanisme D'action

Target of Action

It’s structurally similar compound, 4-hexylbenzoic acid (hba) and 4-nonyloxybenzoic acid (noba), have been identified as substrates for the enzyme cyp102a1 . This enzyme is an efficient medium- to long-chain fatty acid hydroxylase that accepts a wide range of non-natural substrates .

Mode of Action

For instance, benzoic acid derivatives are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s structurally similar compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which can be prepared via the organometallic pathway .

Pharmacokinetics

The main pharmacokinetic parameters were, respectively, 36.474 μg·h/mL, 12.59 μg·h/mL (AUC0→∞), and T1/2α was 0.14 h, 0.359 h; T1/2β was 3.046 h, 5.646 h after intravenous and oral administrations .

Propriétés

IUPAC Name |

ethyl 4-butoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-5-10-16-12-8-6-11(7-9-12)13(14)15-4-2/h6-9H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXMLKHKWPCFTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-butoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)

![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)